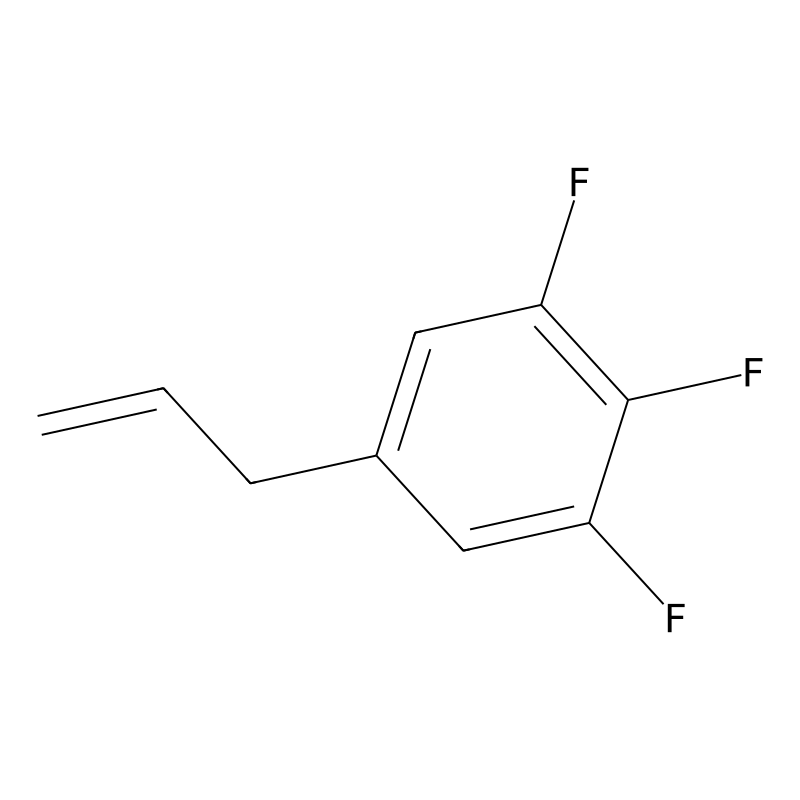

3-(3,4,5-Trifluorophenyl)-1-propene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalysis

Field: Catalysis

Summary: The compound is investigated for its role as a ligand in transition metal catalysis, where it can potentially enhance the reactivity and selectivity of catalytic systems.

Methods: It is coordinated with metals like palladium and tested in various catalytic reactions, with reaction conditions and catalyst loadings being key parameters.

Results: Preliminary studies show an increase in turnover numbers and improved yields for certain reactions .

Advanced Catalysis Techniques

Field: Organic Chemistry - Catalysis

Summary: The compound has been investigated for its role in enhancing the catalytic activity of tris(3,4,5-trifluorophenyl)borane, particularly in the 1,2-hydroboration reactions of unsaturated substrates. This research is significant as it explores non-precious metal catalysts for organic transformations.

Methods: The microwave-assisted approach allowed for the hydroboration of these substrates in good yields.

3-(3,4,5-Trifluorophenyl)-1-propene is an organic compound notable for its trifluoromethyl group attached to a phenyl ring, which is further connected to a propene chain. The molecular formula of this compound is C9H8F3, and its structure features a double bond between the first and second carbon atoms of the propene chain. This configuration imparts unique chemical properties, including increased reactivity and stability due to the electron-withdrawing nature of the trifluoromethyl group. The presence of fluorine atoms enhances the lipophilicity of the compound, making it more soluble in organic solvents and potentially increasing its biological activity.

- Oxidation: This compound can be oxidized to form epoxides or aldehydes. Common oxidizing agents include m-chloroperbenzoic acid for epoxidation and potassium permanganate for aldehyde formation.

- Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives. Hydrogenation using palladium on carbon is a typical method for this transformation.

- Substitution: Electrophilic aromatic substitution can introduce various functional groups onto the phenyl ring. Reagents such as bromine or nitric acid are commonly used for halogenation and nitration reactions, respectively.

Major Products Formed- Oxidation Products: Epoxides and aldehydes.

- Reduction Products: Saturated derivatives like 3-(3,4,5-trifluorophenyl)propane.

- Substitution Products: Halogenated or nitrated derivatives.

Research indicates that 3-(3,4,5-Trifluorophenyl)-1-propene may exhibit significant biological activity due to its structural characteristics. The trifluoromethyl group enhances its interaction with hydrophobic regions of proteins and enzymes, potentially modulating their activity. This compound has been investigated for its potential applications in drug discovery and development, particularly in targeting specific biological pathways.

The synthesis of 3-(3,4,5-Trifluorophenyl)-1-propene typically involves the following methods:

- Suzuki–Miyaura Coupling Reaction: This method uses 3,4,5-trifluorophenylboronic acid as a starting material and reacts it with an appropriate vinyl halide in the presence of a palladium catalyst.

- Microwave Irradiation: This technique has been explored to enhance reaction times and yields during synthesis.

- Continuous Flow Reactors: Industrial production may utilize continuous flow reactors to optimize reaction conditions and improve efficiency.

3-(3,4,5-Trifluorophenyl)-1-propene has several applications across various fields:

- Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.

- Medicinal Chemistry: The compound is being investigated for potential therapeutic applications in drug development.

- Material Science: It is utilized in producing advanced materials and polymers with unique properties due to its fluorinated structure.

Interaction studies involving 3-(3,4,5-Trifluorophenyl)-1-propene focus on its biological interactions and chemical reactivity. Preliminary research suggests that the compound's lipophilicity allows it to effectively interact with various molecular targets, which could lead to modulating biological activities relevant to therapeutic effects.

Several compounds share structural similarities with 3-(3,4,5-Trifluorophenyl)-1-propene:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3,4,5-Trifluorophenylboronic acid | C7H6F3B | Boronic acid functionality; used in cross-coupling reactions. |

| 3,4,5-Trifluorophenylmethanol | C8H8F3O | Alcohol group; potential for different reactivity patterns. |

| 3,4,5-Trifluorophenylamine | C8H8F3N | Amino group; may exhibit different biological activities. |

Uniqueness

The uniqueness of 3-(3,4,5-Trifluorophenyl)-1-propene lies in its combination of a trifluoromethyl group with a propene structure. This specific arrangement imparts distinct chemical properties that enhance its reactivity compared to other similar compounds. The trifluoromethyl group not only increases lipophilicity but also facilitates participation in various

3-(3,4,5-Trifluorophenyl)-1-propene exists as a liquid at ambient temperature and pressure conditions [1] [2]. Based on the structural characteristics and comparison with similar fluorinated aromatic compounds, the compound is predicted to appear as a colorless liquid with properties typical of fluorinated organic molecules [3] [4]. The presence of three fluorine atoms in the aromatic ring contributes to the compound's distinct physical properties compared to non-fluorinated analogs.

The liquid state at room temperature is consistent with the molecular weight of 172.15 g/mol and the structural features of the compound [1] [2]. Similar phenylpropene derivatives, such as 3-phenyl-1-propene (allylbenzene), also exist as liquids at ambient conditions with a boiling point of 157°C [5], supporting the predicted liquid state for the trifluorinated analog.

Thermodynamic Properties

Melting and Boiling Points (158.8°C at 760 mmHg)

The boiling point of 3-(3,4,5-trifluorophenyl)-1-propene is 158.8°C at 760 mmHg [1] [2]. This value is remarkably close to that of the non-fluorinated analog 3-phenyl-1-propene, which has a boiling point of 157°C [5]. The similarity in boiling points suggests that the trifluorophenyl substitution pattern does not significantly alter the intermolecular forces governing the liquid-vapor equilibrium, despite the presence of three highly electronegative fluorine atoms.

The specific melting point for this compound was not found in the available literature sources. However, based on the structural characteristics and comparison with similar fluorinated aromatic compounds, the compound is expected to have a melting point below room temperature, consistent with its liquid state at ambient conditions [1] [4].

For comparison, related fluorinated compounds exhibit varying thermal properties:

- 3,3,3-Trifluoro-1-propene: boiling point -48.3°C [6]

- 3,3,3-Trifluoro-1-propanol: boiling point 100-101°C [7]

- (E)-3,3,3-trifluoro-1-phenylpropene: molecular weight 172.147 g/mol [8]

Heat Capacity and Thermal Stability

Specific heat capacity data for 3-(3,4,5-trifluorophenyl)-1-propene were not available in the literature. However, based on the general properties of fluorinated aromatic compounds, the compound is expected to exhibit enhanced thermal stability compared to non-fluorinated analogs [4] [3]. The high electronegativity and strong carbon-fluorine bonds (bond dissociation energy approximately 480 kJ/mol) contribute to increased thermal stability [3] [9].

Fluorinated organic compounds generally demonstrate superior thermal stability due to the strength of the C-F bonds and the shielding effect of fluorine atoms on the carbon skeleton [4] [10]. The trifluorophenyl group provides additional stability through electronic effects, making the compound resistant to thermal decomposition at moderate temperatures.

Density (1.175 g/cm³) and Solubility Parameters

The density of 3-(3,4,5-trifluorophenyl)-1-propene is 1.175 g/cm³ [1] [2]. This value is significantly higher than that of the non-fluorinated analog 3-phenyl-1-propene (density 0.907 g/cm³) [5], demonstrating the typical effect of fluorine substitution on organic compounds. The increased density is attributed to the higher atomic mass of fluorine compared to hydrogen and the compact molecular packing resulting from the small van der Waals radius of fluorine (1.47 Å) [3] [9].

The density increase is consistent with the general trend observed in fluorinated compounds, where fluorine substitution typically increases the density of organic molecules [4] [3]. For comparison:

- 3-Phenyl-1-propene: 0.907 g/cm³ [5]

- 3,3,3-Trifluoro-1-propanol: 1.294 g/cm³ [7]

- 3,3,3-Trifluoro-1-propene: 1.2 g/cm³ [6]

Solubility parameters for this compound were not explicitly reported in the available literature. However, based on the properties of similar fluorinated aromatic compounds, the compound is expected to exhibit limited water solubility due to its hydrophobic nature and the presence of fluorine atoms [4] [3]. The trifluorophenyl group contributes to increased lipophilicity, making the compound more soluble in organic solvents than in water.

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information for 3-(3,4,5-trifluorophenyl)-1-propene. The compound contains multiple NMR-active nuclei, including ¹H, ¹³C, and ¹⁹F, each providing distinct spectroscopic signatures.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the propene side chain and the aromatic protons. The vinyl protons of the propene group typically appear in the region 5-6 ppm, while the methylene protons connecting the aromatic ring to the propene group are expected around 3-4 ppm [11]. The aromatic protons on the trifluorophenyl ring will appear in the aromatic region (7-8 ppm) with coupling patterns influenced by the fluorine substitution [12] [13].

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon framework. The aromatic carbons bearing fluorine atoms exhibit characteristic downfield shifts and coupling patterns with fluorine nuclei. The propene carbons show typical alkene signals, with the terminal vinyl carbon appearing around 115-120 ppm and the internal vinyl carbon around 130-140 ppm [14] [12].

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly valuable for this compound, as it contains three fluorine atoms in distinct chemical environments. The ¹⁹F NMR spectrum is expected to show three distinct signals corresponding to the fluorine atoms at positions 3, 4, and 5 of the benzene ring [13] [15]. The chemical shifts typically range from -100 to -150 ppm relative to CFCl₃, with the exact values depending on the electronic environment of each fluorine atom [13] [16].

Infrared Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in 3-(3,4,5-trifluorophenyl)-1-propene. The compound exhibits characteristic absorption bands for several functional groups:

Aromatic C-H stretching: Typically observed around 3000-3100 cm⁻¹, characteristic of aromatic hydrogen atoms [17] [18].

Alkene C-H stretching: The propene group shows C-H stretching vibrations around 3000-3100 cm⁻¹, overlapping with aromatic C-H stretches [17].

C=C stretching: The alkene double bond in the propene group exhibits a characteristic stretching vibration around 1600-1700 cm⁻¹ [17].

C-F stretching: The carbon-fluorine bonds show strong absorption bands typically in the range 1000-1400 cm⁻¹, with the exact frequencies depending on the substitution pattern [18] [4].

Aromatic C=C stretching: The aromatic ring shows characteristic stretching vibrations around 1400-1600 cm⁻¹ [17].

Mass Spectrometry

Mass spectrometry provides molecular weight determination and fragmentation patterns for structural elucidation. The molecular ion peak for 3-(3,4,5-trifluorophenyl)-1-propene appears at m/z 172, corresponding to the molecular weight of 172.15 g/mol [1] [2].

The fragmentation pattern is expected to show characteristic losses:

- Loss of the propene group (C₃H₅, 41 mass units) giving m/z 131

- Formation of the trifluorophenyl cation (C₆H₂F₃⁺, m/z 131)

- Sequential loss of fluorine atoms (19 mass units each)

- Formation of various aromatic fragments

The presence of three fluorine atoms provides a distinctive isotope pattern that aids in structural confirmation [19] [20].

Ultraviolet-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions in the compound. The trifluorophenyl chromophore exhibits characteristic absorption in the UV region, typically around 250-280 nm, corresponding to π→π* transitions in the aromatic system [21] [22].

The fluorine substitution influences the electronic properties of the aromatic ring, potentially causing shifts in the absorption maxima compared to non-fluorinated analogs. The electron-withdrawing nature of the fluorine atoms affects the electronic distribution in the aromatic system, influencing both the position and intensity of the absorption bands [13] [4].

X-ray Crystallographic Analysis

X-ray crystallographic data for 3-(3,4,5-trifluorophenyl)-1-propene in its solid state were not available in the literature. However, based on crystallographic studies of related fluorinated aromatic compounds, several structural features can be predicted [23] [24] [25].

The trifluorophenyl group adopts a planar configuration with the three fluorine atoms causing slight distortions in the aromatic ring geometry due to their electron-withdrawing effects [26] [23]. The propene side chain is expected to be in a staggered conformation relative to the aromatic ring to minimize steric interactions.

Crystal packing is likely influenced by weak intermolecular interactions, including:

- π-π stacking between aromatic rings

- Weak C-H···F hydrogen bonding

- Van der Waals interactions between fluorine atoms

The presence of three fluorine atoms creates a significant dipole moment in the molecule, which influences the crystal packing arrangement and intermolecular interactions [24] [25]. Similar fluorinated aromatic compounds often exhibit layered crystal structures with molecules arranged to optimize electrostatic interactions [26] [23].